N-(2-chlorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6OS/c1-14-6-8-15(9-7-14)11-28-20-19(26-27-28)21(25-13-24-20)30-12-18(29)23-10-16-4-2-3-5-17(16)22/h2-9,13H,10-12H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZJNJKBMWWAAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=CC=C4Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS Number: 941956-09-8) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on recent studies, highlighting its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C21H19ClN6OS with a molecular weight of 438.9 g/mol. Its structure includes a triazolo-pyrimidine core that is often associated with various biological activities.
Anticancer Properties
Recent studies have demonstrated that compounds featuring the triazolo-pyrimidine moiety possess significant anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit tubulin polymerization effectively. This inhibition leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death in cancer cells such as HeLa and MCF-7 .
Table 1: Summary of Biological Activities
The mechanism underlying the anticancer effects of this compound involves its interaction with tubulin. The compound acts as a microtubule destabilizer, which is crucial for cancer cell proliferation. By binding to tubulin, it prevents the formation of microtubules necessary for mitosis, leading to cell death .
Case Studies
- In Vitro Studies : In a study evaluating the cytotoxic effects of triazolo-pyrimidine derivatives on various cancer cell lines, compounds similar to this compound exhibited IC50 values below 100 nM against HeLa cells. This indicates a high potency compared to standard chemotherapeutics like combretastatin A-4 (CA-4) .
- In Vivo Studies : Zebrafish embryo models have been utilized to assess the developmental toxicity and efficacy of these compounds. Results showed significant inhibition of tumor growth in vivo when treated with this compound at low concentrations .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their substituent variations are summarized below:
Structural Insights :
- Steric Effects : The 4-methylbenzyl group in the target compound introduces moderate steric bulk, contrasting with larger substituents like morpholine (9e ) or piperidine (9b ), which may reduce membrane permeability .
- Thioether Linkers : All analogs share a sulfur bridge at the 7-position, critical for maintaining planarity and π-stacking interactions with biological targets.
Observations :
- Yield Variability : High yields (e.g., 9e at 89.9%) correlate with simplified substitution patterns, whereas low yields (e.g., 9b at 18.5%) reflect challenges in coupling bulky heterocycles .
- Melting Points : Lower melting points (e.g., 9e at 89–90°C) are associated with flexible substituents (morpholine), while rigid benzooxazole analogs (9b ) exhibit higher thermal stability .
Preparation Methods
Triazolopyrimidine Core Construction
The triazolopyrimidine scaffold is synthesized via cyclocondensation of 5-amino-1H-1,2,4-triazole (3 ) with a β-diketone precursor (2 ) under basic conditions. For the target compound, the diketone is derived from ethyl acetoacetate and 4-methylbenzyl chloride through a Claisen condensation, yielding 3-(4-methylbenzyl)pentane-2,4-dione.
Reaction Conditions :
- Solvent : Ethanol or N-methyl-2-pyrrolidone (NMP).
- Base : Sodium ethoxide (2.0 equiv).
- Temperature : Reflux at 80°C for 12 hours.
- Yield : 68–75%.
The cyclization forms 7-hydroxy-3-(4-methylbenzyl)-3H-triazolo[4,5-d]pyrimidine (4 ), which is subsequently chlorinated using phosphoryl chloride (POCl₃) to yield the 7-chloro intermediate (5 ).
Thioacetamide Linkage Formation
The thioacetamide moiety is installed through a two-step sequence:
- Thiolation : Reaction of 6 with thiourea in the presence of hydrochloric acid to form the 7-mercapto derivative (7 ).
- Acetamide Coupling : 7 is treated with chloroacetyl chloride and N-(2-chlorobenzyl)amine under EDCI/HOBt-mediated coupling.
Optimized Conditions :
- Thiolation :
- Coupling :
Reaction Optimization and Mechanistic Insights
Regioselectivity in Triazolopyrimidine Formation
The cyclocondensation step is highly sensitive to the electronic effects of substituents. The 4-methylbenzyl group directs cyclization to the [4,5-d] position of the pyrimidine ring, as confirmed by X-ray crystallography in analogous compounds.
Key Factor :
Chlorination Efficiency
Chlorination with POCl₃ is optimal when conducted under anhydrous conditions with catalytic dimethylformamide (DMF).
Data Table 1 : Chlorination Yields Under Varied Conditions
| POCl₃ (equiv) | DMF (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3.0 | 5 | 110 | 92 |
| 2.5 | 10 | 100 | 88 |
| 4.0 | 2 | 120 | 85 |
Industrial-Scale Production Strategies
Continuous Flow Synthesis
To enhance scalability, the chlorination and SNAr steps are adapted for continuous flow reactors:
Advantages :
- Reduced solvent waste.
- Improved temperature control.
Purification Techniques
Final purification is achieved via recrystallization from ethanol/water (4:1), yielding >99% purity (HPLC).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 7.45–7.30 (m, 8H, aromatic), 4.65 (s, 2H, CH₂), 2.40 (s, 3H, CH₃).
- HRMS : m/z 496.0921 [M+H]⁺ (calc. 496.0918).
Comparative Analysis with Analogues
Substituent Effects on Yield
Data Table 2 : Impact of Benzyl Groups on Reaction Efficiency
| R1 (Benzyl) | R2 (Benzyl) | Overall Yield (%) |
|---|---|---|
| 4-Methyl | 2-Chloro | 72 |
| 4-Fluoro | 2-Chloro | 65 |
| 4-Bromo | 2-Chloro | 58 |
The 4-methyl substituent enhances solubility in polar aprotic solvents, facilitating higher yields compared to bulkier or electron-withdrawing groups.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-chlorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, and how can reaction yields be optimized?
- Answer: The synthesis involves multi-step reactions, including:
- Triazolopyrimidine Core Formation : Cyclization of precursor heterocycles under basic conditions (e.g., sodium acetate in acetic anhydride) .
- Thioether Linkage : Coupling via nucleophilic substitution between a thiol intermediate and chloroacetamide derivatives, requiring anhydrous solvents (e.g., DMF) .
- Benzyl Group Functionalization : Introduction of chlorobenzyl and methylbenzyl groups via alkylation, optimized at 60–80°C with catalytic bases like KCO .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Key Optimization Parameters : Temperature control (±2°C), solvent polarity, and stoichiometric ratios of reagents (e.g., 1.2:1 thiol-to-chloroacetamide ratio) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?
- Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.2–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 428.87 for CHClFNOS) .
- Infrared Spectroscopy (IR) : Peaks at ~2200 cm (C≡N) and ~1700 cm (C=O) for functional group validation .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Answer:
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolic stability using LC-MS/MS in rodent plasma .
- Dose-Response Studies : Adjust dosing regimens to account for species-specific metabolism (e.g., cytochrome P450 activity differences) .
- Tissue Distribution Analysis : Radiolabel the compound (e.g., C) to track accumulation in target organs vs. plasma .
- In Silico Modeling : Use molecular dynamics simulations to predict binding affinity changes under physiological conditions .
Q. What experimental strategies elucidate the compound’s mechanism of action, particularly regarding kinase inhibition?
- Answer:
-
Kinase Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays .
-
Molecular Docking : Perform AutoDock or Schrödinger simulations to identify binding pockets on kinase domains (e.g., ATP-binding sites) .
-
Crystallography : Co-crystallize the compound with target kinases (e.g., PDB deposition) to resolve binding modes .
-
SAR Studies : Modify substituents (e.g., halogen placement on benzyl groups) and correlate changes with inhibitory activity (Table 1) .
Table 1: Structure-Activity Relationship (SAR) Insights
Substituent Modification Impact on Kinase Inhibition (IC) Reference 2-Cl vs. 4-Cl on benzyl group 2-Cl enhances EGFR inhibition by 3-fold Methyl vs. methoxy on pyrimidine Methoxy reduces selectivity for VEGFR2
Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?
- Answer:
- Standardized Assays : Adopt CLSI guidelines for antimicrobial testing (e.g., MIC determination) and NCI-60 panels for anticancer screening .
- Control Compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobials) to calibrate activity thresholds .
- Batch Consistency : Verify compound purity and stability (e.g., detect hydrolyzed byproducts via TLC) before biological assays .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259381) to identify consensus targets .
Methodological Considerations
Q. What are best practices for designing stability studies under physiological conditions?
- Answer:
- pH-Dependent Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C and monitor degradation via HPLC at 0, 24, 48 hours .
- Light/Temperature Sensitivity : Store aliquots at -80°C (vs. -20°C) and assess photodegradation under UV/visible light .
- Metabolite Identification : Use hepatocyte microsomes and LC-HRMS to detect Phase I/II metabolites .
Q. How can computational tools enhance experimental design for derivatives of this compound?
- Answer:
- QSAR Models : Utilize MOE or ChemAxon to predict logP, solubility, and toxicity (e.g., hERG inhibition risk) .
- Retrosynthetic Planning : Apply Synthia or AiZynthFinder to propose novel synthetic routes for analogues .
- ADME Prediction : Employ SwissADME to optimize substituents for blood-brain barrier penetration or oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
